molecular formula C12H26O4 B11714595 2,9-Bis(hydroxymethyl)decane-1,10-diol

2,9-Bis(hydroxymethyl)decane-1,10-diol

Cat. No.: B11714595
M. Wt: 234.33 g/mol
InChI Key: KRSOWIJSDPLQTH-UHFFFAOYSA-N
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Description

2,9-Bis(hydroxymethyl)decane-1,10-diol is an organic compound with the molecular formula C12H26O4. It is a diol, meaning it contains two hydroxyl groups (-OH) attached to its carbon chain. This compound is of interest in various fields of chemistry and industry due to its unique structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,9-Bis(hydroxymethyl)decane-1,10-diol typically involves the hydrogenation of sebacic acid. The process includes the following steps:

    Hydrogenation of Sebacic Acid: Sebacic acid is subjected to hydrogenation in the presence of a catalyst such as palladium on carbon.

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous hydrogenation reactors and efficient separation techniques to ensure high purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

2,9-Bis(hydroxymethyl)decane-1,10-diol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form alkanes or other reduced derivatives.

    Substitution: The hydroxyl groups can be substituted with other functional groups such as halides or esters.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are employed for substitution reactions.

Major Products Formed

    Oxidation: Aldehydes, carboxylic acids.

    Reduction: Alkanes.

    Substitution: Halides, esters.

Scientific Research Applications

2,9-Bis(hydroxymethyl)decane-1,10-diol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of polymers and other complex organic molecules.

    Biology: Investigated for its potential role in biochemical pathways and as a building block for biologically active compounds.

    Medicine: Explored for its potential use in drug delivery systems and as a precursor for pharmaceutical compounds.

    Industry: Utilized in the production of high-performance materials, coatings, and adhesives.

Mechanism of Action

The mechanism of action of 2,9-Bis(hydroxymethyl)decane-1,10-diol involves its interaction with various molecular targets and pathways. The hydroxyl groups in the compound can form hydrogen bonds with other molecules, influencing their reactivity and stability. This property makes it useful in modifying the physical and chemical properties of materials and in facilitating specific biochemical reactions.

Comparison with Similar Compounds

Similar Compounds

    1,10-Decanediol: Another diol with a similar structure but different positioning of hydroxyl groups.

    1,12-Dodecanediol: A longer-chain diol with similar chemical properties.

    2,7-Dihydroxynaphthalene: A diol with aromatic characteristics.

Uniqueness

2,9-Bis(hydroxymethyl)decane-1,10-diol is unique due to its specific positioning of hydroxyl groups, which imparts distinct chemical reactivity and physical properties. This uniqueness makes it valuable in specialized applications where other diols may not be as effective .

Properties

Molecular Formula

C12H26O4

Molecular Weight

234.33 g/mol

IUPAC Name

2,9-bis(hydroxymethyl)decane-1,10-diol

InChI

InChI=1S/C12H26O4/c13-7-11(8-14)5-3-1-2-4-6-12(9-15)10-16/h11-16H,1-10H2

InChI Key

KRSOWIJSDPLQTH-UHFFFAOYSA-N

Canonical SMILES

C(CCCC(CO)CO)CCC(CO)CO

Origin of Product

United States

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